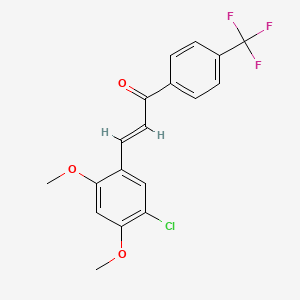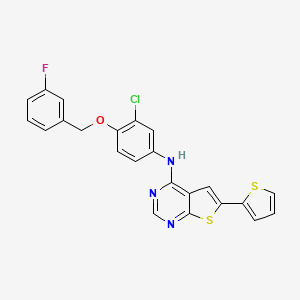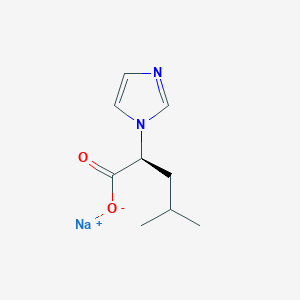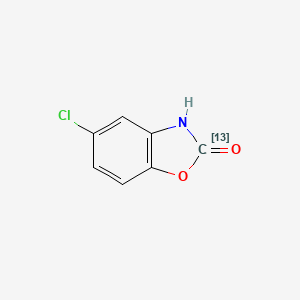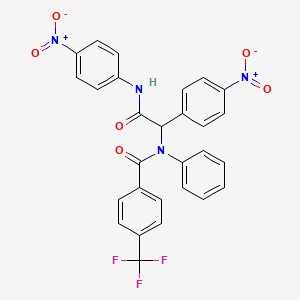
Mmp-9-IN-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mmp-9-IN-4 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in the degradation of the extracellular matrix. MMP-9 is involved in various physiological processes such as tissue remodeling, angiogenesis, and wound healing, as well as pathological conditions like cancer metastasis and inflammation . This compound is designed to inhibit the activity of MMP-9, thereby potentially offering therapeutic benefits in diseases where MMP-9 is implicated.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-4 typically involves the use of aryl sulfonamide anthranilate hydroxamate as a key intermediate . The synthetic route includes several steps:
Formation of the Aryl Sulfonamide: This involves the reaction of an aryl amine with a sulfonyl chloride under basic conditions.
Coupling with Anthranilate: The aryl sulfonamide is then coupled with anthranilic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydroxamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamate moiety, leading to the formation of oxime derivatives.
Reduction: The nitro groups present in some intermediates can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Oxime derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
Mmp-9-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of MMP-9 and its effects on the extracellular matrix.
Biology: Helps in understanding the role of MMP-9 in cell migration, invasion, and angiogenesis.
作用机制
Mmp-9-IN-4 is compared with other MMP-9 inhibitors such as:
- Mmp-9-IN-1
- Mmp-9-IN-2
- Mmp-9-IN-3
- Mmp-9-IN-9
Uniqueness: this compound is unique due to its high selectivity for MMP-9 over other matrix metalloproteinases, which reduces off-target effects and potential side effects . Additionally, its strong binding affinity to the zinc ion in the catalytic domain enhances its inhibitory potency .
相似化合物的比较
- Mmp-9-IN-1: Another selective inhibitor with a different chemical structure but similar inhibitory mechanism.
- Mmp-9-IN-2: Known for its use in cancer research due to its ability to inhibit MMP-9-mediated tumor invasion.
- Mmp-9-IN-3: Utilized in studies related to cardiovascular diseases where MMP-9 plays a role in plaque instability.
- Mmp-9-IN-9: A newer inhibitor with promising results in preclinical studies for inflammatory diseases .
属性
分子式 |
C28H19F3N4O6 |
|---|---|
分子量 |
564.5 g/mol |
IUPAC 名称 |
N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |
InChI 键 |
GDBNAEMVDGQOCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



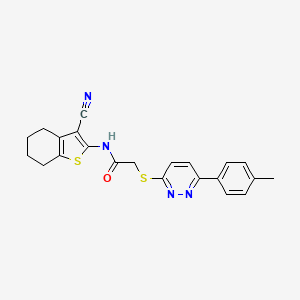
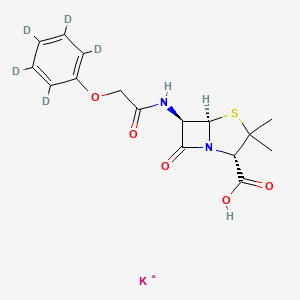
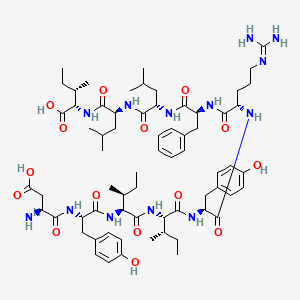
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)



![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12394724.png)
